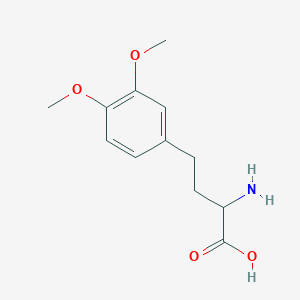![molecular formula C18H25Cl2N3O3 B14183407 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline CAS No. 844879-87-4](/img/structure/B14183407.png)
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline is a nitrogen-mustard alkylating agent known for its potent antineoplastic properties. This compound is a derivative of phenylalanine and is used primarily in the treatment of various cancers due to its ability to interfere with the growth and spread of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline involves several steps, starting with the amino acid DL-phenylalanine . The process typically includes the following steps:
Formation of the Intermediate: DL-phenylalanine is reacted with bis(2-chloroethyl)amine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Purification: The final product is purified using various chromatographic techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves the treatment of 4-[Bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit cell division.
Hydrolysis: In aqueous solutions, the compound can hydrolyze to form various by-products.
Common Reagents and Conditions
Hydrochloric Acid: Used in the industrial production method to form the hydrochloride salt.
Bis(2-chloroethyl)amine: Used in the initial synthesis step to form the intermediate compound.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of this compound, which is used in various pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline has a wide range of scientific research applications, including:
Wirkmechanismus
The compound exerts its effects by cross-linking guanine bases in DNA double-helix strands, directly attacking DNA. This prevents the DNA strands from uncoiling and separating, which is necessary for DNA replication. As a result, the cells can no longer divide, leading to cell death . The primary molecular targets are the nitrogen atom at position 7 and the oxygen atom at position 6 in the molecule of guanine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen-mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
This compound is unique due to its specific structure, which allows for targeted alkylation of DNA and RNA. This specificity makes it particularly effective in treating certain types of cancer, such as multiple myeloma and ovarian cancer .
Eigenschaften
CAS-Nummer |
844879-87-4 |
|---|---|
Molekularformel |
C18H25Cl2N3O3 |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
(2R)-1-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25Cl2N3O3/c19-7-10-22(11-8-20)14-5-3-13(4-6-14)12-15(21)17(24)23-9-1-2-16(23)18(25)26/h3-6,15-16H,1-2,7-12,21H2,(H,25,26)/t15-,16+/m0/s1 |
InChI-Schlüssel |
QDFGLPROGONCOF-JKSUJKDBSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)

![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)



![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)

![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)
